molecular formula C10H15ClN5O12P3 B216635 2-Chloro-2'-deoxyadenosine-5'-triphosphate CAS No. 106867-30-5

2-Chloro-2'-deoxyadenosine-5'-triphosphate

Cat. No. B216635
CAS RN: 106867-30-5
M. Wt: 525.63 g/mol
InChI Key: PZCJNHCKXRBBNN-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorodeoxyadenosine triphosphate is a synthetic adenosine analogue that is phosphorylated in cells to its active form. It is known for its potent inhibitory effects on DNA synthesis and is used in various medical and scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorodeoxyadenosine triphosphate involves a multi-step process:

Industrial Production Methods: Industrial production of 2-chlorodeoxyadenosine triphosphate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound .

properties

CAS RN

106867-30-5

Molecular Formula

C10H15ClN5O12P3

Molecular Weight

525.63 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15ClN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6+/m0/s1

InChI Key

PZCJNHCKXRBBNN-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

2-chloro-2'-deoxyadenosine triphosphate
2-chloro-dATP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 2
Reactant of Route 2
2-Chloro-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 3
2-Chloro-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 4
Reactant of Route 4
2-Chloro-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 5
Reactant of Route 5
2-Chloro-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 6
Reactant of Route 6
2-Chloro-2'-deoxyadenosine-5'-triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.